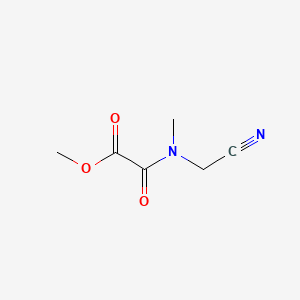
Methyl 2-((cyanomethyl)(methyl)amino)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (cyanomethyl)(methyl)aminoacetate is an organic compound with the molecular formula C6H8N2O3 It is known for its unique structure, which includes a cyano group, a methyl group, and an oxo group attached to an amino acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (cyanomethyl)(methyl)aminoacetate can be achieved through several methods. One common approach involves the reaction of methyl cyanoacetate with different amines. For instance, the direct treatment of methyl cyanoacetate with various substituted aryl or heteryl amines without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of Methyl (cyanomethyl)(methyl)aminoacetate may involve more scalable and efficient methods. These could include solvent-free reactions or the use of continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (cyanomethyl)(methyl)aminoacetate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or oxo groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and catalysts such as ammonium acetate. Reaction conditions may vary, but typical conditions include room temperature reactions or heating in a steam bath .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest due to their potential biological activities. These products can include pyridines, diazocines, and other nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
Methyl (cyanomethyl)(methyl)aminoacetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl (cyanomethyl)(methyl)aminoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and oxo groups, in particular, enable the compound to undergo condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds. These reactions often involve the formation of new carbon-nitrogen or carbon-oxygen bonds, which are crucial for the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Methyl (cyanomethyl)(methyl)aminoacetate can be compared with other similar compounds, such as:
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are also used in the synthesis of heterocyclic compounds.
Methyl cyanoacetate: This compound is a precursor in the synthesis of Methyl (cyanomethyl)(methyl)aminoacetate and has similar reactivity.
Ethyl cyanoacetate: Similar to methyl cyanoacetate, this compound is used in the synthesis of cyanoacetamide derivatives and has comparable chemical properties.
The uniqueness of Methyl (cyanomethyl)(methyl)aminoacetate lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and the formation of a variety of biologically active compounds .
Eigenschaften
CAS-Nummer |
115714-36-8 |
|---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.141 |
IUPAC-Name |
methyl 2-[cyanomethyl(methyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C6H8N2O3/c1-8(4-3-7)5(9)6(10)11-2/h4H2,1-2H3 |
InChI-Schlüssel |
UGLHUOFKGZMSFU-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C(=O)C(=O)OC |
Synonyme |
Acetic acid, [(cyanomethyl)methylamino]oxo-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















